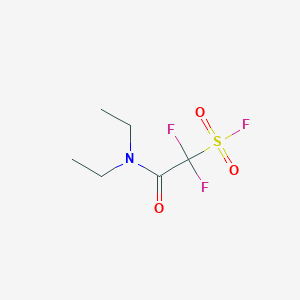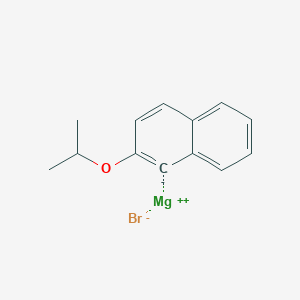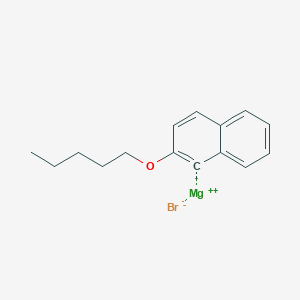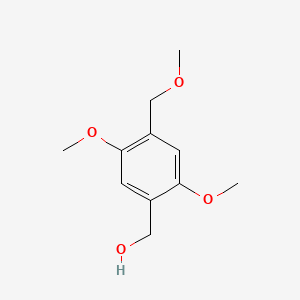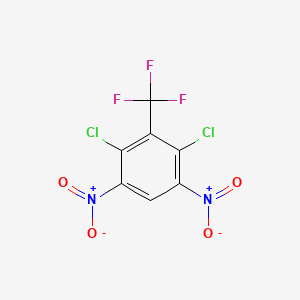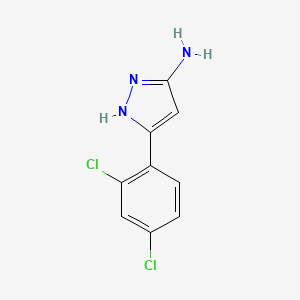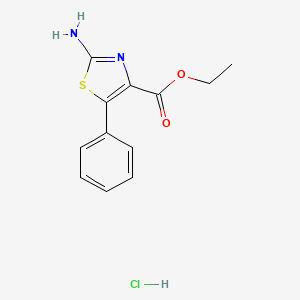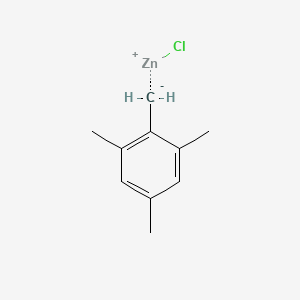
2,4,6-Trimethylbenzylzinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylbenzylzinc chloride is an organozinc compound that features a benzene ring substituted with three methyl groups and a zinc chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzylzinc chloride typically involves the reaction of 2,4,6-trimethylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2,4,6-Trimethylbenzyl chloride+Zn→2,4,6-Trimethylbenzylzinc chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylbenzylzinc chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The zinc chloride moiety can act as a nucleophile, participating in substitution reactions with electrophiles.
Transmetalation: This compound can transfer its organic group to other metals, facilitating the formation of new organometallic compounds.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF.
Transmetalation: Reagents such as palladium or nickel catalysts are often used to facilitate the transfer of the organic group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used under inert atmospheres.
Major Products Formed
Nucleophilic substitution: The major products are substituted benzyl derivatives.
Transmetalation: New organometallic compounds are formed.
Coupling Reactions: The major products are biaryl or diaryl compounds.
Scientific Research Applications
2,4,6-Trimethylbenzylzinc chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylbenzylzinc chloride involves the interaction of the zinc center with electrophiles or other metal centers. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds through nucleophilic attack or transmetalation processes. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or metal center.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzyl chloride: This compound is a precursor in the synthesis of 2,4,6-Trimethylbenzylzinc chloride.
2,4,6-Trimethylbenzoyl chloride: Another related compound used in organic synthesis.
Benzylzinc chloride: A simpler analog without the methyl substitutions on the benzene ring.
Uniqueness
This compound is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a significant role.
Properties
IUPAC Name |
chlorozinc(1+);2-methanidyl-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.ClH.Zn/c1-7-5-8(2)10(4)9(3)6-7;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNMVNJKHIHKGU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[CH2-])C.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile](/img/structure/B6360413.png)
![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)
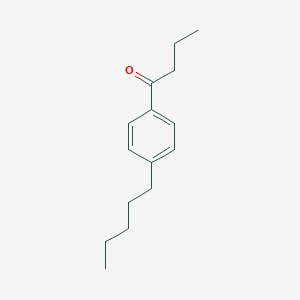
![6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360443.png)
![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)
